

# discovery of somatomedin C and its fragments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | IGF-I (30-41) |           |
| Cat. No.:            | B15580661     | Get Quote |

An In-depth Technical Guide on the Discovery of Somatomedin C and Its Fragments

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

This technical guide provides a comprehensive overview of the discovery, purification, characterization, and biological function of somatomedin C, now known as Insulin-like Growth Factor 1 (IGF-1). It details the pivotal experiments and methodologies that established its identity as the primary mediator of growth hormone's effects. The document covers its initial isolation from human plasma, the determination of its primary structure, and the development of specific immunoassays for its quantification. Furthermore, it elucidates the key signaling pathways activated by somatomedin C and the significance of its fragments in both research and clinical diagnostics. This guide is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex biological and experimental processes.

#### **Historical Context and Nomenclature**

The journey to understanding growth regulation was marked by a gradual shift from focusing solely on pituitary growth hormone (GH) to recognizing the role of intermediary factors. In the 1950s, a substance in serum was identified that stimulated the incorporation of sulfate into cartilage, and was thus named "sulfation factor".[1][2][3] Later, due to its insulin-like effects that could not be suppressed by insulin antibodies, it was termed "nonsuppressible insulin-like activity" (NSILA).[1][2]



The "somatomedin hypothesis" proposed that GH does not act directly on tissues but stimulates the liver to produce these intermediary factors, named somatomedins.[2][4][5] Several somatomedins were identified, including somatomedin A, B, and C.[2] Through rigorous purification and sequencing, it was ultimately confirmed in 1978 that somatomedin C is identical to the peptide that Rinderknecht and Humbel had isolated and named Insulin-like Growth Factor I (IGF-1), owing to its structural similarity to proinsulin.[2][6][7][8] Somatomedin A was found to be IGF-II, and somatomedin B was later identified as the amino terminus of vitronectin, with its growth-promoting activity attributed to contamination.[2] Today, the terms somatomedin C and IGF-1 are used interchangeably.[1][9]

#### Isolation and Purification of Somatomedin C

The isolation of somatomedin C from human plasma was a significant biochemical challenge due to its low concentration and its association with binding proteins. Early purification procedures achieved remarkable fold-purification with low yields.

# Experimental Protocol: Purification of Human Somatomedin C

The following protocol is a composite of methods developed in the late 1970s and early 1980s for isolating somatomedin C from Cohn fraction IV of human plasma, a byproduct of blood fractionation.[10][11]

Objective: To purify somatomedin C to homogeneity from a human plasma fraction.

#### Materials:

- Cohn fraction IV paste
- Glacial acetic acid
- · Ammonium hydroxide
- Sephadex G-50 resin
- Ampholine carriers (for isoelectric focusing)



- Hydroxylapatite resin
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)

#### Methodology:

- Acid Extraction: The starting material, Cohn fraction IV paste, is homogenized in cold 1 M
  acetic acid to dissociate somatomedin C from its binding proteins. The mixture is stirred for
  several hours at 4°C.
- Centrifugation and Dialysis: The extract is centrifuged to remove precipitated proteins. The supernatant is then dialyzed against a slightly alkaline buffer (e.g., ammonium bicarbonate) to remove the acid and smaller molecules.
- Gel Filtration Chromatography: The dialyzed material is concentrated and applied to a
  Sephadex G-50 column equilibrated with a volatile buffer like ammonium bicarbonate. This
  step separates proteins based on size, effectively removing larger binding proteins and other
  contaminants. Fractions are collected and assayed for somatomedin C activity.
- Isoelectric Focusing (IEF): Active fractions from gel filtration are pooled and subjected to preparative IEF. This technique separates proteins based on their isoelectric point (pl).
   Somatomedin C, being a basic peptide, focuses at a pl of approximately 8.6.[10]
- Hydroxylapatite Chromatography: The IEF-purified material is applied to a hydroxylapatite column. Proteins are eluted using a phosphate buffer gradient. This step further removes contaminating proteins.[11]
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. The sample is eluted with a gradient of acetonitrile in 0.1% TFA. This yields a highly purified somatomedin C preparation.[11][12]
- Purity Assessment: The purity of the final product is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining, which should reveal a single band corresponding to the molecular weight of somatomedin C.[6][7][8]



### **Diagram: Somatomedin C Purification Workflow**



Click to download full resolution via product page

Caption: Workflow for the purification of Somatomedin C from human plasma.



**Table 1: Purification of Human Somatomedin C** 

| Purification Step                                                            | Fold-Purification<br>(Approx.) | Yield (%) | Reference |
|------------------------------------------------------------------------------|--------------------------------|-----------|-----------|
| Acid Release, Dialysis, Ultrafiltration, Sephadex G-50, Isoelectric Focusing | 500,000                        | 7         | [10]      |
| Chromatofocusing, Hydroxylapatite, RP- HPLC                                  | 650,000                        | -         | [11]      |
| Immunoaffinity Chromatography combined with standard methods                 | -                              | 18        | [13]      |

Note: Data are compiled from different studies and reflect the methodologies of the time.

# Physicochemical and Biological Characterization

Once purified, somatomedin C was subjected to extensive characterization to determine its structure and function.

# **Physicochemical Properties**

Purified somatomedin C is a single-chain polypeptide.[1][14] Its amino acid composition is rich in lysine and contains no free sulfhydryl groups, indicating the presence of intramolecular disulfide bridges.[10]



| Property               | Value                                                            | Reference |
|------------------------|------------------------------------------------------------------|-----------|
| Molecular Weight       | 7,400 - 7,649 Da                                                 | [1][10]   |
| Amino Acids            | 70                                                               | [1][9]    |
| Structure              | Single polypeptide chain with 3 intramolecular disulfide bridges | [1]       |
| Isoelectric Point (pl) | ~8.6                                                             | [10]      |

### **Amino Acid Sequencing**

The definitive proof of the identity of somatomedin C came from amino acid sequencing.

The primary structure of somatomedin C was determined using the Edman degradation method, a cornerstone of protein chemistry in that era.[15][16][17]

Objective: To determine the N-terminal amino acid sequence of purified somatomedin C and its peptide fragments.

#### Methodology:

- Reduction and Alkylation: The three intramolecular disulfide bridges in the purified protein are first cleaved by a reducing agent (e.g., dithiothreitol) and then permanently blocked by alkylation (e.g., with iodoacetic acid) to prevent them from reforming.
- Enzymatic Digestion: The full-length, alkylated protein is cleaved into smaller, more manageable peptide fragments using specific proteases like trypsin (cleaves after lysine and arginine) and chymotrypsin (cleaves after large hydrophobic residues).[6][7][8]
- Fragment Separation: The resulting mixture of peptide fragments is separated using RP-HPLC.
- Automated Edman Degradation: Each purified peptide fragment is subjected to sequential
   Edman degradation in an automated protein sequenator.
  - Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions.



- Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.
- Conversion & Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.
- Sequence Reconstruction: The process is repeated for multiple cycles on each peptide. The
  overlapping sequences from the different enzymatic digests (e.g., tryptic and chymotryptic
  fragments) are then aligned to reconstruct the full amino acid sequence of the parent protein.
  [6][7][8]

The results of these analyses revealed that the amino acid sequence of somatomedin C was identical to that of IGF-1.[6][7][8]

#### **Biological Activity**

Somatomedin C exhibits a range of biological activities that underscore its role as a key growth factor.[18] Its primary action is mediating the effects of GH.[1] GH, produced by the pituitary, stimulates the liver to produce IGF-1, which then acts on virtually all cells in the body to promote growth.[1][4][5]



| <b>Biological Activity</b> | Description                                                              | Assay Used                                                                                                    | Reference |
|----------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Sulfation Activity         | Stimulates the incorporation of sulfate into cartilage proteoglycans.    | In vitro cartilage sulfation assay using cartilage from hypophysectomized rats or embryonic chicks.           | [10][18]  |
| Mitogenic Activity         | Promotes DNA synthesis and cell proliferation.                           | Measurement of [3H]thymidine incorporation into the DNA of cultured cells (e.g., chondrocytes, fibroblasts).  | [10][11]  |
| Insulin-like Activity      | Mimics some of the metabolic actions of insulin, such as glucose uptake. | Competition with [1251]iodoinsulin for binding to insulin receptors on cell membranes (e.g., human placenta). | [10][18]  |

Purified somatomedin C was found to be a potent stimulator of DNA synthesis in chondrocytes, with 50% maximum stimulation observed at a concentration of 150 fmol/ml.[11]

# **Somatomedin C Fragments**

The study of somatomedin C fragments has been crucial, particularly for developing highly specific diagnostic tools. The most significant fragment in this context is the C-peptide.

The IGF-1 molecule is homologous to proinsulin and consists of B, C, A, and D domains. Unlike proinsulin, the C-peptide is not cleaved during maturation, and the entire 70-amino acid molecule is the active hormone.[2] However, synthetic fragments corresponding to these domains have been used as immunological tools.

A 12-amino acid peptide corresponding to the C-peptide region of IGF-1 (Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Glu-Thr) was synthesized and used to raise antibodies.[19] These



antibodies were highly specific for somatomedin C/IGF-1 and did not cross-react with other related peptides, forming the basis of a region-specific radioimmunoassay.[19] This demonstrated that specific fragments could be leveraged to create assays that avoid cross-reactivity issues inherent in assays using the whole molecule. Another fragment, IGF-I (57-70), which includes part of the A region and the entire D region, was also used to develop a sensitive and specific RIA.[20]

### **Measurement and Quantification**

The development of reliable assays to measure somatomedin C levels in circulation was essential for clinical and research applications.

## **Experimental Protocol: Radioimmunoassay (RIA)**

The RIA became the gold standard for quantifying somatomedin C due to its high sensitivity and specificity compared to earlier bioassays and radioreceptor assays.[21][22]

Objective: To quantify the concentration of somatomedin C in a biological sample (e.g., plasma).

Principle: Competitive binding. A fixed amount of radiolabeled somatomedin C ([125]Sm-C) competes with the unlabeled somatomedin C in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled somatomedin C in the sample.

#### Methodology:

- Sample Preparation: Plasma samples are typically subjected to an acid-ethanol extraction to remove IGF binding proteins, which would otherwise interfere with the assay.[21]
- Reagent Preparation:
  - Antibody: Polyclonal or monoclonal antibodies specific to somatomedin C are diluted to a concentration that binds approximately 30-50% of the radiolabeled antigen in the absence of any unlabeled antigen.
  - Radioligand: Purified somatomedin C is labeled with <sup>125</sup>I.



- Standards: A series of standards with known concentrations of unlabeled somatomedin C are prepared.
- Assay Incubation: The standards or unknown samples are incubated with the specific antibody and a fixed amount of [125]Sm-C. The mixture is incubated for a set period (e.g., 24-48 hours) to reach equilibrium.
- Separation of Bound and Free Antigen: An agent (e.g., a second antibody against the primary antibody, or polyethylene glycol) is added to precipitate the antibody-antigen complexes. The mixture is centrifuged, and the supernatant (containing free [1251]Sm-C) is separated from the pellet (containing bound [1251]Sm-C).
- Counting and Data Analysis: The radioactivity in the pellet is measured using a gamma counter. A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of somatomedin C in the unknown samples is determined by interpolating their bound radioactivity values from the standard curve.

### Diagram: Principle of Radioimmunoassay (RIA)





Click to download full resolution via product page

Caption: Competitive binding principle of the Somatomedin C RIA.



**Table 2: Comparison of Somatomedin C Assays** 

| Assay Type                   | Principle                                                                             | Advantages                                                                         | Disadvantages                                                                                                                    | Reference    |
|------------------------------|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------|
| Radioreceptor<br>Assay (RRA) | Competitive binding of Sm-C to its receptor on cell membranes (e.g., human placenta). | Measures biologically active hormone that can bind to the receptor.                | Lower specificity;<br>cross-reactivity<br>with other<br>somatomedins<br>(e.g., IGF-II) and<br>insulin. Less<br>diagnostic value. | [21][22][23] |
| Radioimmunoass<br>ay (RIA)   | Competitive binding of Sm-C to a specific antibody.                                   | High sensitivity and specificity. Excellent diagnostic value for growth disorders. | Requires handling of radioactive materials. Interference from binding proteins necessitates sample extraction.                   | [20][21][22] |

### **Mechanism of Action: Signaling Pathways**

Somatomedin C/IGF-1 exerts its potent effects on cell growth, proliferation, and survival by activating a complex intracellular signaling network.[24] Its primary action is mediated by binding to its specific receptor, the IGF-1 receptor (IGF1R), which is a receptor tyrosine kinase present on the surface of most cell types.[1][25]

The binding of IGF-1 to the  $\alpha$ -subunits of the IGF1R induces a conformational change that activates the tyrosine kinase domain located on the  $\beta$ -subunits within the cell.[26] This leads to autophosphorylation of the receptor on tyrosine residues, creating docking sites for various substrate proteins, most notably Insulin Receptor Substrate (IRS) proteins and Shc.[26][27]

Phosphorylated IRS and Shc proteins act as scaffolds to recruit other signaling molecules, thereby activating two major downstream pathways:[26][27]



- PI3K/Akt Pathway: This pathway is critical for promoting cell survival, growth (hypertrophy), and metabolic effects. IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt then phosphorylates a host of downstream targets that inhibit apoptosis and stimulate protein synthesis.[1][27]
- Ras/MAPK Pathway: This pathway is primarily involved in stimulating cell proliferation and differentiation. Recruitment of the Grb2/Sos complex to phosphorylated IRS or Shc activates Ras, which initiates a phosphorylation cascade through Raf, MEK, and ERK (MAPK).
   Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell division.[26][27]

Diagram: IGF-1 (Somatomedin C) Signaling Pathway





Click to download full resolution via product page

Caption: Key signaling pathways activated by Somatomedin C (IGF-1).



#### Conclusion

The discovery and characterization of somatomedin C represented a paradigm shift in endocrinology, establishing the crucial role of intermediary growth factors in mediating the actions of pituitary growth hormone. The progression from the "sulfation factor" concept to the definitive identification of somatomedin C as IGF-1 was a triumph of protein biochemistry, relying on meticulous purification strategies and the then-nascent technology of protein sequencing. The development of specific radioimmunoassays, often leveraging synthetic peptide fragments, provided invaluable tools for diagnosing growth disorders and advancing research. Understanding the molecular signaling of somatomedin C through the PI3K/Akt and MAPK pathways continues to inform the development of therapeutics for a range of conditions, from growth deficiencies to cancer. This foundational work laid the groundwork for decades of research into the complex regulation of cellular growth, metabolism, and survival.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Insulin-like growth factor 1 Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Endocrinology--the way we were: a personal history of somatomedin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. Sequence analysis of somatomedin-C: confirmation of identity with insulin-like growth factor I PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence analysis of somatomedin-C: confirmation of identity with insulin-like growth factor I. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Test guide | Eurofins Biomnis [eurofins-biomnis.com]

#### Foundational & Exploratory





- 10. The purification and partial characterization of human somatomedin C PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatomedin C/insulin-like growth factor I: simplified purification procedure and biological activities of the purified growth factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Efficient purification of somatomedin-C/insulin-like growth factor I using immunoaffinity chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. ehu.eus [ehu.eus]
- 16. Protein sequencing Wikipedia [en.wikipedia.org]
- 17. jpt.com [jpt.com]
- 18. [Somatomedin, growth and nutritional status] PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of an insulin-like growth factor-l/somatomedin-C radioimmunoassay specific for the C-peptide region PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A sensitive radioimmunoassay for somatomedin-C/insulin-like growth-factor I based on synthetic insulin-like growth factor 57-70 PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioimmunoassay for somatomedin C: comparison with radioreceptor assay in patients with growth-hormone disorders, hypothyroidism, and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Radioimmunoassay for somatomedin C: comparison with radioreceptor assay in patients with growth-hormone disorders, hypothyroidism, and renal failure. | Semantic Scholar [semanticscholar.org]
- 23. Evidence from radioligand assays that somatomedin-C and insulin-like growth factor-I are similar to each other and different from other somatomedins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. raybiotech.com [raybiotech.com]
- 25. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade PMC [pmc.ncbi.nlm.nih.gov]
- 26. jme.bioscientifica.com [jme.bioscientifica.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [discovery of somatomedin C and its fragments]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15580661#discovery-of-somatomedin-c-and-its-fragments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com